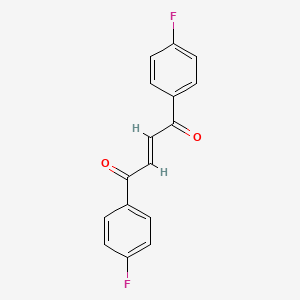

trans-1,2-Bis(4-fluorobenzoyl)ethylene

Description

Significance of Conjugated Carbonyl Systems in Advanced Synthetic Design

The ability to undergo conjugate addition is a cornerstone of their utility in synthetic organic chemistry. numberanalytics.com This reaction, including the well-known Michael addition, allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position, providing a powerful tool for constructing more complex molecular skeletons. wikipedia.orgnumberanalytics.com The competition between 1,2- and 1,4-addition can be controlled by several factors, including the nature of the nucleophile (hard vs. soft), and the reaction conditions, which allows for selective functionalization. libretexts.orglibretexts.org Weaker nucleophiles and conditions that favor thermodynamic control typically lead to the 1,4-addition product, which benefits from the retention of the stable carbonyl group after tautomerization. libretexts.orgucalgary.capressbooks.pub Because of their versatile reactivity, α,β-unsaturated ketones serve as essential building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. fiveable.menumberanalytics.com

The Strategic Role of Fluorine Substitution in Modulating Chemical Reactivity and Electronic Properties

The introduction of fluorine atoms into organic molecules is a widely used strategy to fine-tune their chemical and physical properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. acs.orgnih.gov The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong (typically over 100 kcal/mol), which can significantly alter a molecule's reactivity, stability, and electronic landscape. acs.orgnih.gov

Strategically placing fluorine atoms can dramatically influence the electronic properties of adjacent functional groups. acs.org For instance, the strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons and decrease the basicity of proximal amines. acs.org In the context of aromatic systems, fluorine substitution can deactivate the ring towards electrophilic attack and oxidative metabolism. nih.gov This modulation of electronic properties is a key reason why approximately 25% of small-molecule drugs contain fluorine. nih.gov While the C-F bond is generally stable, its reactivity can be enhanced when positioned at electronically activated locations, such as alpha to a carbonyl group. nih.gov This ability to subtly yet profoundly alter molecular characteristics makes fluorine a unique tool for designing molecules with specific desired attributes for various applications in materials science and medicinal chemistry. nih.govrsc.org

Overview of 1,2-Bis(benzoyl)ethylene Derivatives as Paradigmatic Systems in Chemical Research

1,2-Bis(benzoyl)ethylene and its derivatives are a class of α,β-unsaturated diketones that have garnered significant interest in chemical research. The parent compound, trans-1,2-dibenzoylethylene (B146848), serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. chemicalbook.com These molecules possess a symmetrical structure featuring two benzoyl groups attached to a central ethylene (B1197577) core.

This structural framework makes them highly reactive and versatile synthons. They are known to act as potent dienophiles in Diels-Alder reactions, participating in cycloadditions to form complex cyclic structures. researchgate.net The reactivity of the conjugated system allows for various transformations. For example, the reaction of (Z)-1,2-bis(phenylsulfonyl)ethylene, a related analogue, with tributyltin hydride provides a route to phenylsulfonylethylene. researchgate.net The synthesis of these derivatives can be achieved through several methods, often involving the reaction of appropriate building blocks under specific catalytic conditions. The study of these derivatives provides fundamental insights into the reactivity of conjugated systems and their potential applications in constructing elaborate molecular architectures.

Chemical and Physical Properties of trans-1,2-Bis(4-fluorobenzoyl)ethylene

This section provides a summary of the known chemical and physical properties of the title compound.

| Property | Value | Source |

| CAS Number | 25650-13-9 | chemeo.comguidechem.com |

| Molecular Formula | C₁₆H₁₀F₂O₂ | guidechem.com |

| Molecular Weight | 272.25 g/mol | guidechem.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 181-183 °C (for the related 1,3-isomer) | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H10F2O2 |

|---|---|

Molecular Weight |

272.24 g/mol |

IUPAC Name |

(E)-1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione |

InChI |

InChI=1S/C16H10F2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H/b10-9+ |

InChI Key |

OXUZAAMYHTYRBZ-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)C2=CC=C(C=C2)F)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformative Pathways

Photochemical Reactivity and Excited State Dynamics of Fluorinated Enones

The absorption of light by enones like trans-1,2-Bis(4-fluorobenzoyl)ethylene promotes the molecule to an electronically excited state, unlocking a variety of reaction pathways that are inaccessible in the ground state. The presence of fluorine atoms can further influence the photophysical and photochemical properties.

Upon irradiation, one of the most common reactions for enones and related compounds is photodimerization, where two molecules react to form a cyclobutane (B1203170) ring. This [2π + 2π] cycloaddition is a hallmark of alkene photochemistry. For this compound, this process would lead to the formation of a tetrakis-substituted cyclobutane derivative.

In solution, the reaction may proceed with less selectivity, potentially yielding a mixture of stereoisomers. However, in the crystalline state, the reaction is often subject to topochemical control, where the arrangement of molecules in the crystal lattice dictates the stereochemistry of the product. Studies on analogous compounds like trans-1,2-dibenzoylethylene (B146848) have shown that solid-state photoisomerization can occur, though not always in a single-crystal-to-single-crystal manner. nih.govbaranlab.orgrsc.org The lattice constraints can favor the formation of specific dimers or even inhibit the reaction if the required molecular motion is too significant. nih.govrsc.org

The photodimerization of enones and chalcones typically proceeds through the triplet excited state (T₁). chemrxiv.orgchemrxiv.org After the molecule absorbs a photon and is promoted to a singlet excited state (S₁), it can undergo intersystem crossing (ISC) to the longer-lived triplet state. This triplet state has the character of a diradical, which is sufficiently long-lived to allow for diffusion and collision with a ground-state molecule. chemrxiv.orgchemrxiv.org

Research on chalcones, which share the 1,3-diarylpropenone structure with the title compound, demonstrates that a long-lived triplet state is crucial for [2+2] photocycloadditions. chemrxiv.orgchemrxiv.org The formation of excited-state aggregates, particularly in organized media like micelles, can promote the population of the triplet state and protect it from quenching by molecular oxygen, thereby enhancing the efficiency of the cycloaddition. chemrxiv.orgchemrxiv.org For this compound, it is hypothesized that irradiation with an appropriate wavelength of light would similarly populate a triplet excited state, which then initiates the cycloaddition with a neighboring ground-state molecule.

Table 1: Proposed Mechanism for Photodimerization

| Step | Description | Intermediate/State |

| 1. Excitation | Absorption of a photon (hν) promotes a molecule to the singlet excited state (S₁). | S₁ Excited State |

| 2. Intersystem Crossing | The S₁ state undergoes a spin-forbidden transition to the triplet excited state (T₁). | T₁ Excited State (Diradical) |

| 3. Complexation | The T₁ state molecule interacts with a ground state (S₀) molecule. | Excimer/Exciplex |

| 4. Cycloaddition | The two molecules undergo a [2π + 2π] cycloaddition to form two new sigma bonds. | Cyclobutane Ring Formation |

| 5. Deactivation | The resulting cyclobutane dimer is formed in its ground electronic state. | Dimer Product |

In the solid state, the outcome of a photoreaction is often governed by the principle of topochemical control, which states that reactions in crystals proceed with a minimum of atomic and molecular movement. The crystal packing of this compound would pre-organize the molecules, and only dimers whose formation requires minimal disruption of the lattice are likely to be formed.

Studies on the analogous trans-1,2-dibenzoylethene have shown that solid-state photoisomerization from trans to cis is possible, and the photochemically formed cis-isomer can escape the original trans-lattice along its glide planes. nih.govrsc.org However, the reverse reaction (cis to trans) is often inhibited because the crystal packing of the cis-isomer can be severely interlocked, preventing the significant molecular rearrangement required to form the trans product. nih.govrsc.org This unidirectionality is a direct consequence of topological control. Therefore, the photodimerization of crystalline this compound is expected to be highly stereospecific, yielding a limited number of photoproducts whose structures are dictated by the packing arrangement.

An alternative photochemical pathway for enones involves intramolecular rearrangements to produce highly reactive ketene (B1206846) intermediates. baranlab.org One established mechanism for ketene generation from enones is through a Norrish Type I cleavage. baranlab.org Upon photoexcitation, the enone can undergo cleavage of the bond alpha to the carbonyl group. For a dibenzoylethylene structure, this could lead to a diradical intermediate which can then rearrange.

While the Wolff rearrangement is a more common method for generating ketenes from α-diazoketones, direct photolysis of certain carbonyl compounds can also yield these intermediates. nih.govwikipedia.org For this compound, a plausible, though less common, pathway could involve the photo-induced rearrangement of the benzoyl moiety to generate a phenylketene derivative. These ketenes are highly electrophilic and would be rapidly trapped by any nucleophiles present in the system, such as solvents or other reactants. wikipedia.org

The photochemical reactions of enones can also involve radical intermediates, especially in the presence of suitable reagents. acs.orgnumberanalytics.com The photoexcited triplet state of the enone is diradical in nature and can initiate radical reactions. For instance, it can abstract a hydrogen atom from a donor molecule, leading to a pair of radicals that can then undergo further transformations.

In the context of fluorinated enones, photochemical reactions can lead to selective C-H fluorination of the molecule or other substrates present. acs.org The mechanism often involves an intramolecular hydrogen atom transfer directed by the photoexcited enone, which creates a carbon-centered radical at a specific position. acs.org This radical can then be trapped by a fluorine radical source. acs.orgnumberanalytics.comnumberanalytics.com While this is often an intermolecular process, the principles underscore the ability of the photoexcited fluorinated enone to engage in radical chemistry. The presence of the electron-withdrawing fluorine atoms on the benzoyl rings could influence the energy of the excited states and the subsequent reactivity of any radical intermediates formed. nih.gov

Photodimerization through [2π + 2π] Cycloaddition Processes in Crystalline and Solution States[2],

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with two electron-withdrawing benzoyl groups. This makes the β-carbons highly electrophilic and susceptible to attack by nucleophiles in a process known as conjugate or Michael addition (1,4-addition).

The regioselectivity of nucleophilic attack (1,2-addition to the carbonyl carbon vs. 1,4-addition to the β-carbon) is influenced by the nature of the nucleophile, following principles of Hard and Soft Acids and Bases (HSAB) theory. Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition at the hard electrophilic carbonyl carbon. In contrast, softer nucleophiles (e.g., cuprates, enolates, thiols) preferentially undergo 1,4-conjugate addition at the soft electrophilic β-carbon.

Studies on the nucleophilic fluoroalkylation of α,β-enones have shown that the hard/soft nature of the nucleophilic carbanion plays a major role in determining the 1,2- vs. 1,4-addition ratio. acs.orgcas.cnnih.govsigmaaldrich.com For this compound, the two equivalent β-carbons are the expected sites of attack for soft nucleophiles. The presence of the fluorine atoms on the phenyl rings acts as an electron-withdrawing group, further enhancing the electrophilicity of the β-carbons and promoting conjugate addition.

Table 2: Regioselectivity of Nucleophilic Addition

| Nucleophile Type | Predominant Reaction Pathway | Product Type |

| Hard Nucleophiles (e.g., RLi) | 1,2-Addition | Tertiary Alcohol |

| Soft Nucleophiles (e.g., R₂CuLi, Enolates) | 1,4-Conjugate Addition | Saturated 1,5-Diketone |

The resulting enolate intermediate from a 1,4-addition can then be protonated or trapped with another electrophile, allowing for the formation of a variety of functionalized 1,5-dicarbonyl compounds.

Conjugate (1,4) Addition Mechanisms with Organometallic Reagents

The presence of an α,β-unsaturated ketone moiety in this compound makes it highly susceptible to conjugate addition, also known as 1,4-addition. libretexts.orglibretexts.org This mode of reaction involves the nucleophilic attack at the β-carbon of the carbon-carbon double bond. libretexts.orglibretexts.org The electrophilic character of the carbonyl carbon is transmitted through the double bond, rendering the β-carbon electrophilic as well. libretexts.orglibretexts.org While strong nucleophiles like Grignard reagents may favor direct (1,2) addition to the carbonyl carbon, softer organometallic reagents show a high preference for the 1,4-pathway. ucalgary.camasterorganicchemistry.com

Organocuprates, particularly lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are exceptionally effective for achieving 1,4-addition to α,β-unsaturated ketones like this compound. ucalgary.camasterorganicchemistry.comwikipedia.org Unlike harder organometallic reagents such as organolithiums or Grignard reagents that tend to attack the carbonyl carbon (1,2-addition), the softer nature of Gilman reagents directs their nucleophilic attack to the β-carbon of the conjugated system. ucalgary.camasterorganicchemistry.com

The mechanism is understood to proceed via the nucleophilic addition of the cuprate (B13416276) to the β-carbon of the alkene. wikipedia.org This step forms a copper(III) intermediate, which is followed by reductive elimination of a Cu(I) species to yield the final product. wikipedia.org A simplified view of the mechanism involves the attack of the nucleophilic alkyl group from the cuprate onto the electrophilic β-carbon. ucalgary.ca This concerted process pushes the π-electrons through the conjugated system, ultimately localizing a negative charge on the electronegative oxygen atom, which results in the formation of an enolate intermediate. ucalgary.ca

Table 1: Comparison of Reagent Selectivity for α,β-Unsaturated Ketones

| Reagent Type | Primary Addition Pathway | Rationale |

|---|---|---|

| Organocuprates (Gilman Reagents) | 1,4-Conjugate Addition | Soft nucleophiles, favoring attack on the soft electrophilic β-carbon. ucalgary.camasterorganicchemistry.com |

| Grignard Reagents | 1,2-Direct Addition (often) | Hard nucleophiles, favoring attack on the hard electrophilic carbonyl carbon. ucalgary.cawikipedia.org |

A key intermediate formed during the conjugate addition of an organocuprate to this compound is a resonance-stabilized enolate ion. ucalgary.ca The negative charge resides primarily on the oxygen atom, which is more stable than having the charge on a carbon atom. masterorganicchemistry.com

The final step of the sequence is the protonation of this enolate intermediate. ucalgary.ca This is typically achieved by adding a proton source, such as a mild acid, during the reaction work-up. ucalgary.camasterorganicchemistry.com The protonation can, in principle, occur at either the oxygen or the α-carbon. However, protonation at the α-carbon is favored as it regenerates the highly stable carbonyl group, driving the equilibrium toward the keto form through a process known as tautomerization. libretexts.orglibretexts.orgucalgary.ca The stereoselectivity of this protonation step can be influenced by several factors, including the structure of the enolate, the nature of the proton donor, and steric hindrance, which may dictate the facial selectivity of the proton delivery. nih.gov

Asymmetric Conjugate Hydrosilylation via Chiral Lewis Base Catalysis

Asymmetric conjugate hydrosilylation represents a powerful, atom-economical method for synthesizing chiral organosilicon compounds from electron-deficient alkenes. nih.govrsc.org For a substrate like this compound, this transformation can be achieved by employing a synergistic catalytic system that merges photocatalysis with a chiral Lewis acid catalyst. nih.gov

In this approach, a chiral Lewis acid can activate the α,β-unsaturated ketone, while a photocatalyst activates the hydrosilane. nih.gov This dual activation strategy facilitates the enantioselective addition of a silyl (B83357) radical to the conjugated system. nih.gov Mechanistic studies suggest that interactions, such as π-π stacking, between the photocatalyst and the alkene substrate are crucial for achieving effective enantiocontrol. nih.gov The use of chiral ligands, such as those derived from TADDOL or BINOL, in conjunction with transition metals like rhodium or palladium, can also induce high enantioselectivity in hydrosilylation reactions by creating a chiral environment around the metal center. rsc.orgnih.gov This methodology allows for the formation of a Si-C bond at the β-position with high levels of stereocontrol.

Intramolecular Cyclization Reactions Involving Enolate Chemistry

The structure of this compound, being a 1,4-dicarbonyl compound (after a conjugate addition) or a related derivative, is suitable for intramolecular cyclization reactions mediated by enolate chemistry. An analogous process to the Dieckmann cyclization, which applies to diesters, is the intramolecular Aldol condensation for diketones. youtube.com

The mechanism commences with the deprotonation of an α-carbon by a suitable base (e.g., sodium ethoxide) to form an enolate. youtube.com To be effective, the base used should correspond to any ester groups present to avoid side reactions like saponification. youtube.com This enolate then acts as an internal nucleophile, attacking the carbonyl carbon of the second benzoyl group. youtube.com The viability of this intramolecular attack is highly dependent on the length of the carbon chain separating the two carbonyl functionalities, with the formation of five- or six-membered rings being the most thermodynamically and kinetically favorable outcomes. youtube.com The initial cyclization yields a cyclic β-hydroxy ketone, which can subsequently undergo dehydration to form a new α,β-unsaturated cyclic ketone.

Transition Metal-Catalyzed Functionalization of α,β-Unsaturated Ketones

Transition metal catalysis offers a diverse toolkit for the functionalization of α,β-unsaturated ketones, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed C–H arylation provides a direct method for forging new carbon-carbon bonds by coupling a C–H bond with an aryl halide. For α,β-unsaturated ketones like this compound, this reaction can be directed to specific positions. While direct arylation of the fluoroaromatic rings is possible, functionalization of the enone moiety is also a key pathway.

An efficient method for the direct arylation of similar systems, such as 2-furaldehyde, has been demonstrated using a palladium(II) catalyst with aryl halides. nih.gov The regioselectivity of such reactions is a critical aspect. For α,β-unsaturated systems, arylation typically occurs at the β-position, consistent with a Heck-type mechanism. The catalytic cycle generally involves:

Oxidative Addition: The aryl halide oxidatively adds to a low-valent palladium(0) species, forming an arylpalladium(II) complex.

Coordination and Migratory Insertion: The α,β-unsaturated ketone coordinates to the palladium center, followed by migratory insertion of the double bond into the aryl-palladium bond. This insertion is often highly regioselective, with the aryl group adding to the β-carbon.

β-Hydride Elimination and Reductive Elimination: Subsequent β-hydride elimination followed by reductive elimination regenerates the palladium(0) catalyst and releases the arylated product.

This process allows for the regioselective introduction of various aryl groups onto the carbon skeleton of the unsaturated ketone. nih.gov

Table 2: Summary of Reaction Types and Key Features

| Reaction Type | Key Reagents/Catalysts | Intermediate | Product Type |

|---|---|---|---|

| Organocuprate Addition | R₂CuLi (Gilman Reagent) ucalgary.cawikipedia.org | Enolate Ion ucalgary.camasterorganicchemistry.com | 1,4-Diketone or related saturated ketone |

| Asymmetric Hydrosilylation | Chiral Lewis Acid/Base, Photocatalyst, R₃SiH nih.gov | Silyl Radical | Chiral Organosilicon Compound |

| Intramolecular Cyclization | Base (e.g., NaOEt) youtube.com | Enolate Ion youtube.com | Cyclic β-hydroxy ketone or cyclic enone |

Palladium-Catalyzed C–H Arylation: Regioselectivity and Mechanistic Investigations[9],

1,3-Dipolar Cycloaddition Reactions with Dibenzoylethylenes

Trans-1,2-dibenzoylethylene and its derivatives, such as this compound, are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions due to the electron-withdrawing nature of the two benzoyl groups. These reactions are a cornerstone of heterocyclic chemistry, providing a concerted and stereospecific pathway to five-membered rings. chesci.com

Trans-dibenzoylethylene reacts with nitrones, such as N-benzylidene benzylamine (B48309) N-oxide, which are 1,3-dipoles of the allyl anion type. ethz.ch The reaction proceeds via a [3+2] cycloaddition mechanism to yield substituted isoxazolidine (B1194047) rings. nih.gov

The rate and outcome of these cycloadditions are influenced by substituent effects on both the dipolarophile and the 1,3-dipole. numberanalytics.com

Substituents on the Dipolarophile: Electron-withdrawing groups on the dipolarophile, such as the 4-fluorobenzoyl groups in the title compound, lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This decrease in the LUMO energy reduces the energy gap between the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's LUMO, generally leading to an increased reaction rate. numberanalytics.com

Substituents on the 1,3-Dipole: Conversely, electron-donating groups on the 1,3-dipole raise the energy of its HOMO, which also accelerates the reaction by narrowing the HOMO-LUMO gap. numberanalytics.com The reaction rate is generally less sensitive to substituent effects on the dipole compared to the dipolarophile. wikipedia.org

| Reactant | Substituent Type | Effect on Reaction Rate |

| 1,3-Dipole | Electron-donating | Increase numberanalytics.com |

| 1,3-Dipole | Electron-withdrawing | Decrease numberanalytics.com |

| Dipolarophile | Electron-withdrawing | Increase numberanalytics.com |

| Dipolarophile | Electron-donating | Decrease numberanalytics.com |

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the outcomes of pericyclic reactions, including 1,3-dipolar cycloadditions. sciepub.comchesci.com The interaction between the HOMO of one component and the LUMO of the other governs the reaction's feasibility and selectivity.

For the reaction between a nitrone and this compound, the interaction is typically classified according to Sustmann's system: chesci.com

Type I: The reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) energy gap. This is the most common scenario for reactions of nitrones with electron-deficient alkenes like dibenzoylethylene derivatives. The electron-withdrawing benzoyl groups lower the dipolarophile's LUMO energy, making this interaction dominant. chesci.com

Type II: The energy gaps for both HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) are comparable, and both interactions contribute significantly. chesci.com

Type III: The reaction is controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction. This is less common for this specific reactant pair but can occur if the dipolarophile has high-energy, electron-donating substituents. chesci.com

The regioselectivity is predicted by matching the orbitals with the largest coefficients. In a typical Type I reaction, the terminal atoms of the dipole and dipolarophile with the largest coefficients on their respective HOMO and LUMO will form the new sigma bonds, thus determining the orientation of the final product. chesci.com

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reaction Energetics

A typical DFT study on a molecule like trans-1,2-bis(4-fluorobenzoyl)ethylene would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization and calculate electronic properties. mdpi.comnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for a Chalcone (B49325) Derivative (Illustrative) Note: This data is for a representative fluorinated chalcone and is intended to illustrate the type of information generated by DFT calculations, as specific data for this compound is not available.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | LUMO-HOMO energy gap, indicates chemical reactivity |

| Ionization Potential (I) | 6.5 | Approximated as -EHOMO |

| Electron Affinity (A) | 2.1 | Approximated as -ELUMO |

| Chemical Hardness (η) | 2.2 | (I-A)/2, resistance to change in electron distribution |

| Chemical Softness (S) | 0.23 | 1/η, measure of polarizability |

While no specific catalytic cycles involving this compound are documented in the searched literature, DFT is a primary tool for such investigations. For instance, in a hypothetical catalytic reaction, DFT could be used to model the interaction of the molecule with a catalyst, identifying the structures of intermediates and the transition states that connect them. This would involve locating the minimum energy pathways for the reaction and calculating the activation energies, providing a detailed mechanistic understanding.

DFT calculations are crucial for predicting the outcome of reactions where multiple products can be formed. By calculating the energies of the transition states leading to different regio- or stereoisomers, chemists can predict which product will be favored. For a molecule with multiple reactive sites like this compound, this is particularly important. For example, in a hypothetical Diels-Alder reaction, DFT could predict whether the reaction would favor the endo or exo product by comparing the activation barriers for both pathways. mdpi.comsdu.dknih.gov Local reactivity descriptors, such as Fukui functions derived from DFT, can also pinpoint the most likely sites for nucleophilic or electrophilic attack. mdpi.com

The study of dimerization and other intermolecular interactions is essential for understanding the solid-state properties and self-assembly behavior of molecules. DFT can be used to calculate the energy of dimerization, revealing the stability of dimeric structures. For this compound, this would involve optimizing the geometry of the monomer and the dimer and calculating the energy difference. These calculations can also shed light on the nature of the intermolecular forces at play, such as hydrogen bonding or π-π stacking. Studies on similar molecules, like ketenes, have used DFT to evaluate the heat of dimerization and compare the stability of different dimer products. nih.gov

Ab Initio Methods in Conformational Analysis and Molecular Properties

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often used for high-accuracy calculations of molecular properties and conformational analysis. For a flexible molecule like this compound, ab initio calculations can determine the relative energies of different conformers and the energy barriers for rotation around single bonds. wikipedia.org This information is critical for understanding the molecule's behavior in solution and its ability to adopt specific shapes required for biological activity or materials science applications. Studies on similar fluorinated alkanes have demonstrated the profound impact of fluorine substitution on conformational preferences. youtube.com

Molecular Modeling of Diamagnetic Anisotropy and its Influence on Spectroscopic Signatures

Diamagnetic anisotropy is the phenomenon where the induced magnetic field in a molecule is not uniform in all directions. mdpi.comopen.ac.uk This effect is particularly pronounced in molecules with π-systems, such as the benzene (B151609) rings in this compound. The circulation of π-electrons in the presence of an external magnetic field generates a local magnetic field that can either shield or deshield nearby nuclei, influencing their chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.comethz.chscispace.com

Computational methods can model this effect by calculating the magnetic shielding tensors for each nucleus. This allows for the theoretical prediction of NMR spectra, which can then be compared with experimental data to confirm the molecular structure. While no specific studies on the diamagnetic anisotropy of this compound were found, this approach is standard in the structural elucidation of complex organic molecules.

Computational Approaches for Understanding Photophysical Behavior and Electronic Transitions in Fluorinated Systems

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules and predicting their UV-Vis absorption spectra. nrel.gov For this compound, TD-DFT calculations could identify the nature of the electronic transitions (e.g., π→π* or n→π*) and their corresponding energies and oscillator strengths. This information is vital for designing molecules with specific optical properties for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. The introduction of fluorine atoms can significantly alter the photophysical properties of a molecule, and computational studies are key to understanding these effects. mdpi.com

Advanced Spectroscopic Characterization and Mechanistic Probes in Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For trans-1,2-Bis(4-fluorobenzoyl)ethylene, ¹H, ¹⁹F, and ¹³C NMR each provide unique and complementary information regarding the molecule's structure and electronic environment, and are invaluable for tracking changes during chemical reactions.

¹H NMR: Elucidating Chemical Shift Anisotropy of Vinyl Protons in Isomeric Forms

The ¹H NMR spectrum is particularly useful for distinguishing between the cis and trans isomers of 1,2-disubstituted ethylenes. The chemical shift of the vinyl protons is highly sensitive to the geometric arrangement of the substituents due to through-space anisotropic effects. In the case of this compound, the two vinyl protons are chemically equivalent and are expected to appear as a singlet.

A detailed study on the closely related analog, trans-1,2-dibenzoylethylene (B146848), provides significant insight. In this non-fluorinated compound, the vinyl protons resonate at a notably downfield chemical shift of δ 8.01 ppm. fabad.org.tr This significant deshielding is attributed to the anisotropic effect of both the carbonyl groups and the phenyl rings. In the trans configuration, the vinyl protons are located in the deshielding cone of these functionalities. Conversely, the vinyl protons of cis-1,2-dibenzoylethylene (B14747115) appear much further upfield at δ 7.14 ppm, as they are primarily deshielded by the adjacent carbonyl group only. fabad.org.tr This pronounced difference in chemical shift serves as a definitive diagnostic tool for distinguishing between the two isomers. For this compound, a similar downfield shift for the vinyl protons is expected, with minor variations due to the electronic influence of the fluorine atoms on the benzoyl rings.

| Isomer | Analog Compound | Vinyl Proton Chemical Shift (δ, ppm) | Reference |

| trans | 1,2-dibenzoylethylene | 8.01 | fabad.org.tr |

| cis | 1,2-dibenzoylethylene | 7.14 | fabad.org.tr |

¹⁹F NMR: Quantitative Analysis and Identification of Fluorinated Reaction Products and Byproducts

¹⁹F NMR spectroscopy is a powerful and direct method for the analysis of fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high magnetogyric ratio, the technique is highly sensitive. In the context of reactions involving this compound, ¹⁹F NMR is indispensable for both qualitative and quantitative assessment.

The starting material, this compound, would exhibit a single resonance in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal provides a reference point. During a chemical transformation, the formation of new fluorinated products or byproducts will give rise to new signals in the ¹⁹F NMR spectrum. The number of new signals corresponds to the number of new, distinct fluorine environments.

For quantitative analysis, an internal standard with a known concentration and a distinct ¹⁹F NMR signal (e.g., 1,2-difluorobenzene) can be added to the reaction mixture. rsc.org By comparing the integrated area of the signal for the compound of interest to the integrated area of the internal standard's signal, the concentration and therefore the yield or consumption of fluorinated species can be accurately determined. rsc.orgrsc.org This method is crucial for tracking reaction progress, determining conversion rates, and performing a fluorine mass balance to account for all fluorinated species in the reaction mixture. beilstein-journals.org

¹³C NMR: Carbon Framework Elucidation and Mechanistic Information

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. For this compound, the spectrum would reveal the number of unique carbon environments. Due to the molecule's symmetry, several pairs of carbons would be equivalent.

Based on data from analogous structures like substituted chalcones and other 4-fluorobenzoyl compounds, the expected chemical shifts can be estimated. fabad.org.trnih.govresearchgate.net The carbonyl carbons are expected to resonate in the downfield region, typically between δ 185 and 195 ppm. fabad.org.trbiointerfaceresearch.com The vinyl carbons (=CH) would appear in the olefinic region, generally between δ 120 and 150 ppm. The aromatic carbons of the 4-fluorobenzoyl groups will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. Data from 4-fluorobenzaldehyde (B137897) shows the carbon attached to fluorine at δ 166.5 ppm with a large coupling constant (¹JCF = 256.7 Hz). rsc.org The other aromatic carbons would have chemical shifts influenced by their position relative to the carbonyl group and the fluorine atom. chemicalbook.com

| Carbon Type | Analogous Structure | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | Chalcones | 186 - 197 |

| Vinylic (C=C) | Chalcones | 116 - 146 |

| Aromatic (C-F) | 4-Fluorobenzaldehyde | ~166 (with large ¹JCF) |

| Aromatic (C-C=O) | 4-Fluorobenzoyl chloride | ~133 |

| Aromatic (CH) | 4-Fluorobenzoyl chloride | ~132 and ~116 |

Changes in the ¹³C NMR spectrum during a reaction, such as the appearance or disappearance of signals in the olefinic or carbonyl regions, can provide critical mechanistic information about which parts of the molecule are being transformed.

UV-Visible Spectroscopy in Monitoring Reaction Kinetics, Photochemical Consumption, and Electronic Transitions

UV-Visible spectroscopy is a valuable technique for studying compounds containing chromophores and for monitoring reactions that involve a change in conjugation or electronic structure. The α,β-unsaturated ketone system in this compound constitutes a significant chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum.

The electronic transitions are typically a high-intensity π → π* transition associated with the extended conjugated system and a lower-intensity n → π* transition associated with the carbonyl groups. For the analogous trans-1,2-dibenzoylethylene, the maximum absorption wavelength (λmax) for the strong π → π* transition is observed at 269 nm. acs.org The cis isomer, being non-planar, exhibits a blue-shifted λmax at 260 nm. acs.org

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Fluorinated Product Identification and Pathway Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds with high accuracy and confidence. In the study of chemical transformations of this compound, HRMS is essential for identifying reaction products, intermediates, and byproducts, especially those that are unexpected or formed in minor quantities.

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula for a given mass. For example, the molecular formula of this compound is C₁₆H₁₀F₂O₂, with a calculated monoisotopic mass of 272.0649 Da. If a reaction of this compound yields a product, HRMS analysis of the product's molecular ion will provide an accurate mass that can be used to determine its elemental formula, confirming, for instance, the addition of a reagent or the loss of a fragment. This capability is critical for assessing reaction pathways and identifying all fluorinated species, which is a key component of performing a fluorine mass balance.

Integrated Spectroscopic and Computational Approaches for Mechanistic Validation and Fluorine Mass Balance

The synergy between experimental spectroscopic data and computational chemistry provides a powerful platform for the robust validation of reaction mechanisms. nist.govrsc.orgbhu.ac.in For transformations involving this compound, an integrated approach would be particularly insightful.

Density Functional Theory (DFT) calculations can be employed to model the structures of potential intermediates and products. From these optimized geometries, theoretical NMR spectra (¹H, ¹³C, and ¹⁹F) can be predicted. biointerfaceresearch.com These predicted chemical shifts and coupling constants can then be compared with the experimental data obtained from the actual reaction mixture. A strong correlation between the calculated and observed spectra provides compelling evidence for the proposed structure.

Strategic Applications in Advanced Materials Science and Polymer Chemistry

Utilization as Monomers in the Synthesis of Functional Polymers

The distinct bifunctionality of trans-1,2-Bis(4-fluorobenzoyl)ethylene makes it a valuable monomer for synthesizing advanced functional polymers. Its ability to participate in different types of polymerization reactions allows for the creation of polymers with tailored architectures and properties.

Poly(ether ketone) and Poly(ether sulfone) Systems via Polycondensation Reactions

This compound is instrumental in the synthesis of poly(aryl ether ketone)s (PAEKs) and poly(aryl ether sulfone)s (PAESs), which are classes of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu The synthesis occurs through nucleophilic aromatic substitution polycondensation reactions. ohiolink.edu In this process, the fluorine atoms of this compound are displaced by bisphenolate or bis-thiophenolate nucleophiles.

The reaction is typically carried out in a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or sulfolane, in the presence of a weak base like potassium carbonate (K₂CO₃). nih.govnih.gov The base deprotonates the bisphenol, forming the more reactive bisphenolate, which then attacks the electron-deficient carbon atom bonded to the fluorine atom. The electron-withdrawing benzoyl groups on the monomer are crucial as they activate the C-F bond towards this nucleophilic displacement.

A variety of bisphenols can be copolymerized with this compound, leading to a wide range of PAEKs with different properties. For instance, copolymerization with 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A) yields polymers with good mechanical strength and processability. The resulting poly(ether ketone ketone)s (PEKKs) are often amorphous and exhibit high glass transition temperatures (Tg) and excellent solubility in common organic solvents like chloroform (B151607) and N,N-dimethylformamide. researchgate.net

Similarly, this monomer can be used to create poly(ether sulfone)s. By copolymerizing it with sulfonated bisphenols, such as bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt, sulfonated poly(arylene ether sulfone)s (SPAES) can be produced. nih.gov These polymers are of particular interest for applications like proton exchange membranes in fuel cells due to their tailored ion-exchange capacities and thermal stability. rsc.orgnih.gov

Table 1: Examples of Polycondensation Reactions Utilizing Activated Fluoro-Monomers

| Co-monomer | Polymer Type | Solvent | Base | Resulting Polymer Properties |

|---|---|---|---|---|

| 2,2-bis(p-hydroxyphenyl)propane (BPA) | Poly(ether ketone ketone) (PEKK) | Sulfolane | K₂CO₃ | High molecular weight, good solubility, Tg of 182°C, flexible films. researchgate.net |

| Bis(4-fluoro-3-sulfophenyl)sulfone disodium salt | Sulfonated Poly(arylene ether sulfone) (SPAES) | NMP/Toluene | K₂CO₃ | Forms tough, flexible membranes for potential fuel cell applications. nih.gov |

| Bisphenol Fluorene (BHPF) with 4,4'-difluorobenzophenone | Poly(aryl ether ketone) | DMAc/Toluene | K₂CO₃ | High molecular weight (72.793 x 10³ kg/mol), excellent thermal stability (>500°C). nih.gov |

Control of Monomer Sequence Distribution and Polymer Microstructure

The sequence of monomer units within a polymer chain, known as the polymer microstructure, profoundly influences its macroscopic properties. The distinct reactivity of monomers like this compound allows for a significant degree of control over this sequence during copolymerization. nih.gov By carefully selecting co-monomers and reaction conditions, chemists can dictate whether the resulting polymer has a random, alternating, block, or more complex sequence distribution. researchgate.net

In chain-growth polymerizations, such as living anionic polymerization, the introduction of monomers with specific electronic properties can control the sequence. nih.gov For instance, the copolymerization of monomers with differing electron-withdrawing or electron-donating substituents can lead to alternating copolymers. nih.gov This is because a growing polymer chain ending in one type of monomer unit will preferentially react with the other type of monomer.

In step-growth polycondensations, sequence control can be achieved by tuning the reactivity of the monomers or by controlling the order of monomer addition. For example, in the synthesis of poly(lactic-co-glycolic acid) (PLGA), the controlled addition of the more reactive glycolide (B1360168) monomer to the lactide monomer allows for the synthesis of block copolymers with narrow molecular weight distributions. nih.gov Similarly, catalyst-transfer condensation polymerization, such as the Suzuki–Miyaura type, offers a powerful method for creating well-defined alternating and block copolymers by controlling the movement of the catalyst along the polymer chain. rsc.org This precise control over microstructure is essential for tailoring the physical and chemical properties of the final material for specific advanced applications. researchgate.net

Development of Optoelectronic Materials exhibiting Specific Photophysical Behavior

The unique electronic structure of this compound, characterized by its conjugated system of double bonds and aromatic rings, makes it a candidate for use in optoelectronic materials. These materials interact with light and electricity and form the basis of devices like LEDs and solar cells.

Integration into Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The development of materials for organic light-emitting diodes (OLEDs) and organic solar cells relies on molecules with specific energy levels and charge-transport properties. While direct integration of this compound itself is not widely documented in the provided search results, its structural motifs are relevant. The core structure can be modified to create materials for these applications. For instance, derivatives could function as electron-transport materials due to the electron-withdrawing nature of the benzoyl groups. In the context of solar cells, similar molecular frameworks are explored for their ability to absorb light and separate charge, which are the fundamental processes of photovoltaic energy conversion.

Application in Sensor Technologies

The photophysical properties of conjugated molecules, such as fluorescence, can be sensitive to their local environment. This sensitivity can be exploited in the design of chemical sensors. When a target analyte binds to or interacts with the sensor molecule, it can cause a detectable change in the light it emits, such as a change in intensity (quenching or enhancement) or a shift in color. The electron-deficient nature of the double bond in this compound makes it a potential site for interaction with electron-rich analytes, which could form the basis of a sensing mechanism.

Role as Ligands in Organometallic Catalysis for Ethylene (B1197577) Polymerization

In the field of organometallic chemistry, molecules that bind to a central metal atom are known as ligands. These ligands play a crucial role in determining the activity and selectivity of a metal catalyst. While this compound itself is primarily a monomer, related structures containing phenoxy-imine functionalities serve as highly effective ligands in catalysts for olefin polymerization. nih.gov

For example, bis(phenoxy-imine) titanium(IV) and zirconium(IV) complexes are a well-studied class of post-metallocene catalysts for ethylene polymerization. nih.gov In these complexes, the ligand coordinates to the metal center (e.g., Titanium or Zirconium) through oxygen and nitrogen atoms. The electronic and steric properties of the ligand, which can be tuned by changing substituents on the aromatic rings, directly influence the behavior of the catalyst. These catalytic systems can produce various types of polyethylene (B3416737), from ultra-high molecular weight polyethylene (UHMWPE) to polyolefin elastomers, by copolymerizing ethylene with other olefins like 1-octene. nih.govrsc.org The choice of activator, such as methylaluminoxane (B55162) (MAO), is also critical for the catalyst's performance. nih.gov The development of such catalysts is essential for producing polymers with specific properties for a wide range of applications. nih.gov

Table 2: Performance of a Bis(phenoxy-imine) Zirconium(IV) Dichloride Catalyst in Ethylene Polymerization

| Activator / Co-catalyst | Catalytic Activity (kg PE / (mmol cat·h)) | Resulting Polymer (PE) Molecular Weight (Mv) |

|---|---|---|

| Methylaluminoxane (MAO) | Up to 550 | 0.9 x 10⁴ |

| Ph₃CB(C₆F₅)₄ / i-Bu₃Al | 11 | 5.05 x 10⁶ |

Data derived from studies on phenoxy-imine complexes, illustrating the principles of ligand-based catalysis in ethylene polymerization. nih.gov

Future Research Trajectories and Emerging Paradigms in Fluorinated α,β Unsaturated Ketone Chemistry

Development of Novel Asymmetric and Stereoselective Synthetic Methodologies

The synthesis of α,β-unsaturated ketones is a mature field, yet the introduction of fluorine atoms presents distinct challenges and opportunities for innovation, particularly in the realm of stereocontrol. While trans-1,2-Bis(4-fluorobenzoyl)ethylene is an achiral molecule, the development of asymmetric methodologies is crucial for accessing chiral derivatives and analogues, which could possess unique biological or material properties.

Future research will likely focus on adapting and inventing catalytic systems capable of controlling the stereochemistry of reactions involving fluorinated enone scaffolds. A key direction is the enantioselective derivatization of the enone system. For instance, asymmetric conjugate additions or cycloadditions to the carbon-carbon double bond would generate chiral products with multiple stereocenters. The development of chiral Lewis acids or organocatalysts that can effectively recognize and differentiate the prochiral faces of the double bond in the presence of electron-withdrawing benzoyl groups is a formidable but important challenge.

Furthermore, the synthesis of chiral, non-racemic analogues of this compound is a promising avenue. This could involve replacing one of the 4-fluorobenzoyl groups with a different chiral moiety or introducing chirality into the ethylene (B1197577) backbone. Methodologies such as copper-catalyzed asymmetric reactions, which have shown success in generating chiral β,γ-unsaturated ketones from acyl fluorides, could be adapted for this purpose. nih.gov Similarly, the use of chiral nickel(II) complexes, which have been effective in the asymmetric synthesis of fluorinated amino acids, could inspire new approaches for creating chiral fluorinated ketones. acs.org

| Potential Synthetic Strategy | Catalyst/Reagent Type | Target Transformation | Anticipated Challenge |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., prolinol derivatives) | Addition of nucleophiles to the enone double bond | Overcoming the electronic deactivation by two benzoyl groups. |

| Enantioselective Cycloaddition | Chiral Lewis Acid (e.g., BOX/metal complexes) | [2+2] or [4+2] cycloadditions | Controlling facial selectivity and regioselectivity. |

| Asymmetric Hydrogenation | Chiral Transition Metal Catalyst (e.g., Ru, Rh) | Reduction of the C=C double bond | Achieving high enantioselectivity on a highly substituted substrate. |

| Synthesis of Chiral Analogues | Copper/Chiral Ligand Catalysis | Coupling of a fluorinated acyl fluoride (B91410) with a chiral vinyl species | Substrate synthesis and control of E/Z geometry. |

These future methodologies will move beyond simply creating the molecule to precisely controlling its three-dimensional architecture, unlocking new functions and applications.

Exploration of Undiscovered Photophysical and Photochemical Transformation Pathways

The conjugated system of this compound, which combines elements of both chalcones and stilbenes, suggests a rich and largely unexplored photochemistry. mdpi.comacs.org The presence of carbonyl chromophores and a central double bond makes it a prime candidate for a variety of light-induced transformations.

A major research trajectory is the investigation of trans-cis photoisomerization. researchgate.netnih.gov Similar to stilbene, irradiation with UV light could induce isomerization around the central C=C bond, leading to the cis-isomer. rsc.org This process could be reversible, making the molecule a candidate for development as a photoswitch. The fluorine atoms are expected to significantly influence the dynamics of this process, potentially altering the excited-state lifetimes and the quantum yields of isomerization. acs.org

Another key area is the exploration of photochemical cycloadditions. Enones are well-known to undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. nih.govnih.govwikipedia.orgillinois.edu The intermolecular [2+2] photocycloaddition of this compound with various olefins could provide rapid access to complex, highly functionalized, and fluorinated cyclobutane structures. The stereochemical outcome of these reactions, and how it is influenced by the electronic nature of the fluorobenzoyl groups, remains a fertile ground for investigation.

Furthermore, the photophysical properties themselves warrant deeper study. Detailed analysis of the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various environments is needed. nih.govresearchgate.net Understanding the nature of the excited states (e.g., n-π* vs. π-π*) and the rates of intersystem crossing is fundamental to controlling the photochemical outcomes. nih.govwikipedia.org The electron-withdrawing nature of the fluorine atoms and benzoyl groups likely leads to interesting intramolecular charge transfer (ICT) characteristics upon excitation. rsc.org

| Photochemical Process | Potential Product Type | Key Research Question |

| trans-cis Isomerization | cis-1,2-Bis(4-fluorobenzoyl)ethylene | What is the quantum yield and can the process be reversed to create a molecular switch? researchgate.netnih.gov |

| [2+2] Photocycloaddition | Substituted cyclobutanes | How do the regioselectivity and stereoselectivity depend on the reaction partner and conditions? acs.orgnih.gov |

| Intramolecular Photocyclization | Phenanthrene-like structures | Can irradiation induce irreversible cyclization to form extended aromatic systems? nih.gov |

| Dimerization | Tricyclic diketones | Does the molecule dimerize upon irradiation to form complex polycyclic structures? |

Integration of Fluorinated Enone Scaffolds in Supramolecular Chemistry and Nanoscience

The molecular architecture of this compound is rich with features that can be exploited in supramolecular chemistry and materials science. The combination of aromatic rings, polar carbonyl groups, and fluorine atoms provides a toolkit of non-covalent interactions for directing self-assembly.

Future research will focus on using this molecule as a building block for crystal engineering. researchgate.net The fluorine atoms can participate in a range of weak interactions, including C–H···F hydrogen bonds and halogen bonds, which are increasingly recognized as powerful tools for designing crystal structures. acs.orgresearchgate.netnih.gov The interplay between these interactions and the more conventional π-π stacking of the fluorophenyl rings could lead to the predictable formation of specific, functional solid-state architectures. acs.org The carbonyl oxygen atoms also provide strong hydrogen bond acceptor sites.

The integration of this scaffold into functional nanosystems is another emerging paradigm. The rigid, π-conjugated structure is ideal for creating molecular wires or components of organic electronic devices. Furthermore, by attaching long alkyl or fluorinated chains, it may be possible to create amphiphiles that self-assemble into well-defined nanostructures like vesicles, fibers, or gels in solution. nih.govrsc.org The fluorinated segments could drive "fluorous" interactions, leading to unique aggregation behavior. The response of these assemblies to external stimuli, such as light (via photoisomerization), could lead to the development of "smart" materials.

| Interaction Type | Participating Groups | Potential Supramolecular Outcome |

| π-π Stacking | 4-Fluorophenyl rings | Formation of 1D columns or 2D sheets. |

| Halogen Bonding | C-F···O=C, C-F···π | Directional control over crystal packing. acs.orgacs.org |

| Hydrogen Bonding | C-H···O=C, C-H···F | Network formation in co-crystals. researchgate.netnih.gov |

| Dipole-Dipole | Carbonyl groups (C=O) | Antiparallel dimer formation. |

Advanced Computational Methodologies for Predictive Material Design and Reaction Discovery

Computational chemistry is poised to play a transformative role in accelerating the discovery and design of new materials and reactions based on fluorinated enones. mdpi.com Techniques like Density Functional Theory (DFT) and higher-level ab initio methods can provide deep insights into the structure and properties of this compound. acs.org

A key future direction is the use of computational screening to predict the properties of hypothetical derivatives. By systematically modifying the structure in silico (e.g., changing the position of the fluorine atom, replacing it with other groups, or extending the conjugated system), researchers can build libraries of virtual compounds. For these compounds, properties such as the HOMO-LUMO gap (related to color and conductivity), excited-state energies (related to photochemistry), and ionization potentials can be calculated. illinois.edu This predictive power allows for the rational design of molecules with specific, targeted electronic or optical properties before undertaking costly and time-consuming synthesis.

Machine learning (ML) models trained on quantum mechanical data are an emerging paradigm. researchgate.net These models can predict molecular properties with the accuracy of high-level quantum calculations but at a fraction of the computational cost. researchgate.net Such an approach could be used to rapidly screen vast chemical spaces for derivatives of this compound with optimal characteristics for applications like organic solar cells or nonlinear optics.

Furthermore, computational tools are invaluable for reaction discovery. They can be used to model the reaction pathways for the photochemical transformations discussed earlier, predicting activation barriers and identifying key intermediates. rsc.org This understanding can help in optimizing reaction conditions to favor a desired product. For instance, DFT calculations can elucidate the complex potential energy surfaces of photoisomerization, guiding the design of more efficient molecular switches. researchgate.net

| Computational Method | Application Area | Predicted Property / Outcome |

| Density Functional Theory (DFT) | Material Property Prediction | Electronic band gap, absorption spectra, charge distribution. acs.org |

| Time-Dependent DFT (TD-DFT) | Photochemistry | Excited-state energies, transition pathways for isomerization. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Supramolecular Chemistry | Characterization and strength of non-covalent interactions (e.g., C-H···F). |

| Machine Learning (ML) Models | High-Throughput Screening | Rapid prediction of properties for large libraries of virtual derivatives. researchgate.net |

Pursuit of Sustainable and Green Chemistry Approaches in Synthetic Design and Chemical Transformations

As with all areas of chemistry, the future development of fluorinated α,β-unsaturated ketones must be guided by the principles of green and sustainable chemistry. Research in this area will focus on minimizing environmental impact, improving energy efficiency, and enhancing the safety of synthetic protocols.

One major trajectory is the development of catalytic, atom-economical syntheses. This involves moving away from stoichiometric reagents towards catalytic systems that can be used in small quantities and ideally recycled. For the synthesis of this compound and its derivatives, exploring metal-free catalytic systems is a key goal. nih.gov

The choice of solvent is another critical factor. Future research will aim to replace traditional volatile organic compounds with greener alternatives. This could include performing reactions in water, using micellar systems to promote reactivity, or employing supercritical fluids. nih.gov Solvent-free reaction conditions, such as mechanochemical synthesis (ball-milling), also represent a promising and highly sustainable alternative.

Finally, there is a significant opportunity to develop synthetic routes that utilize more sustainable starting materials and reagents. This could involve exploring bio-based feedstocks or using waste products from other industrial processes. For example, methods that use fluoroform (HCF3), a potent greenhouse gas and industrial byproduct, as a trifluoromethyl source are gaining traction for the synthesis of other fluorinated ketones and represent a paradigm of converting waste into value. acs.org Applying this ethos to the synthesis of fluorinated building blocks for compounds like this compound will be a hallmark of future, responsible chemical innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.